molecular formula C21H44O2 B13343523 2-Octadecyl-1,3-propanediol CAS No. 5337-61-1

2-Octadecyl-1,3-propanediol

Cat. No.: B13343523
CAS No.: 5337-61-1
M. Wt: 328.6 g/mol
InChI Key: HUHIKZFEXLRXRB-UHFFFAOYSA-N
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Description

2-Octadecyl-1,3-propanediol is a chemical compound with the molecular formula C21H44O2. It is a long-chain diol, specifically a derivative of 1,3-propanediol with an octadecyl group attached to the second carbon atom. This compound is known for its presence in certain natural sources, such as the ether parts of Camellia chrysantha .

Chemical Reactions Analysis

Types of Reactions

2-Octadecyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the long alkyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols.

Mechanism of Action

The mechanism of action of 2-Octadecyl-1,3-propanediol involves its interaction with lipid membranes and enzymes. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific molecular targets, such as haloalkane dehalogenase and ADP-ribosylation factor 1 .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediol
  • 2-Phenyl-1,3-propanediol
  • 1,2-Propanediol
  • Glycerol

Uniqueness

2-Octadecyl-1,3-propanediol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactants and lipid-based formulations.

Properties

CAS No.

5337-61-1

Molecular Formula

C21H44O2

Molecular Weight

328.6 g/mol

IUPAC Name

2-octadecylpropane-1,3-diol

InChI

InChI=1S/C21H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-22)20-23/h21-23H,2-20H2,1H3

InChI Key

HUHIKZFEXLRXRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CO)CO

Origin of Product

United States

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